2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thioxo, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps. The starting materials typically include indole derivatives, thiazolidine, and acetamide. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical databases and publications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thioxo or indole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxo derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing and can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-Oxo-3-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- **2-{[4-Oxo-3-(tetrahydro-2-furanylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H20F3N3O4S2 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H20F3N3O4S2/c26-25(27,28)14-5-3-6-15(11-14)29-19(32)13-30-18-9-2-1-8-17(18)20(22(30)33)21-23(34)31(24(36)37-21)12-16-7-4-10-35-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,29,32)/b21-20- |
InChI Key |
VMQHYGYWHNLFQA-MRCUWXFGSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)SC2=S |
Origin of Product |
United States |
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